molecular formula C20H30N2O4 B11704302 4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine

4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine

Cat. No.: B11704302
M. Wt: 362.5 g/mol
InChI Key: RMPGOQCQGLNKTE-UHFFFAOYSA-N
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Description

4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine is a complex organic compound that features a morpholine ring and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine typically involves the reaction of 1-adamantylamine with morpholine-4-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the adamantane core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine or adamantane derivatives.

Scientific Research Applications

4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural rigidity, while the morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-ylcarbonyl)-2-naphthol
  • 4-(4-Morpholinylcarbonyl)benzeneboronic acid
  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline

Uniqueness

4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine is unique due to its adamantane core, which imparts exceptional stability and rigidity

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

[3-(morpholine-4-carbonyl)-1-adamantyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H30N2O4/c23-17(21-1-5-25-6-2-21)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22-3-7-26-8-4-22/h15-16H,1-14H2

InChI Key

RMPGOQCQGLNKTE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCOCC5

Origin of Product

United States

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